- Aminopyridinopyrimidine derivatives as TLR agonists and their preparation, pharmaceutical compositions and use in the treatment of viral infection and cancer, World Intellectual Property Organization, , ,
Cas no 919496-58-5 (1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine)
1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Isopropyl-piperazin-1-yl) pyridine-5-boronic acid pinacol ester
- 1-isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
- 1-Isopropyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine
- (4-isopropylpiperazin-1-yl)pyridine-5-boronic acid pinacol ester
- SB22881
- 2-(4-Isopropyl-piperazin-1-yl)pyridine-5-boronic acid pinacol ester
- 6-(4-Isopropylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester
- 1-(1-Methylethyl)-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine (ACI)
- A1-13560
- 1-(propan-2-yl)-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
- s11239
- 919496-58-5
- 1-propan-2-yl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
- starbld0000161
- MFCD13190595
- AKOS030231624
- 1-(1-Methylethyl)-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine
- DTXSID701120923
- 1-ISOPROPYL-4-[5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-2-YL]PIPERAZINE
- 1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
-
- MDL: MFCD13190595
- Inchi: 1S/C18H30BN3O2/c1-14(2)21-9-11-22(12-10-21)16-8-7-15(13-20-16)19-23-17(3,4)18(5,6)24-19/h7-8,13-14H,9-12H2,1-6H3
- InChI Key: TYHGWMPAZRYODJ-UHFFFAOYSA-N
- SMILES: O1B(C2=CN=C(C=C2)N2CCN(C(C)C)CC2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 331.2431074g/mol
- Monoisotopic Mass: 331.2431074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 420
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.8
1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB390069-1 g |
6-(4-Isopropylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester |
919496-58-5 | 1g |
€892.00 | 2023-04-25 | ||
| Chemenu | CM218899-1g |
1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine |
919496-58-5 | 97% | 1g |
$490 | 2023-01-04 | |
| Chemenu | CM218899-5g |
1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine |
919496-58-5 | 97% | 5g |
$1960 | 2023-01-04 | |
| Chemenu | CM218899-25g |
1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine |
919496-58-5 | 97% | 25g |
$5880 | 2023-01-04 | |
| eNovation Chemicals LLC | Y0994993-5g |
1-Isopropyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine |
919496-58-5 | 95% | 5g |
$1600 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8048-1G |
1-isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine |
919496-58-5 | 95% | 1g |
¥ 2,758.00 | 2023-04-13 | |
| abcr | AB390069-1g |
6-(4-Isopropylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester; . |
919496-58-5 | 1g |
€951.90 | 2025-04-15 | ||
| A2B Chem LLC | AI61594-100mg |
2-(4-isopropyl-piperazin-1-yl) pyridine-5-boronic acid pinacol ester |
919496-58-5 | 98% | 100mg |
$81.00 | 2024-07-18 | |
| A2B Chem LLC | AI61594-1g |
2-(4-isopropyl-piperazin-1-yl) pyridine-5-boronic acid pinacol ester |
919496-58-5 | 98% | 1g |
$347.00 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1550374-1g |
1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine |
919496-58-5 | 98% | 1g |
¥5516.00 | 2024-04-25 |
1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Production Method
Production Method 1
1.2 Reagents: Water
1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Raw materials
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1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
Introduction to 1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine (CAS No. 919496-58-5) and Its Applications in Modern Chemical Biology
1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine, identified by the CAS number 919496-58-5, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by its piperazine core and pyridine substituents, which are well-known for their diverse biological activities. The presence of a boronate ester group derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl further enhances its utility in synthetic chemistry and drug development.
The structural features of 1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine make it a valuable intermediate in the synthesis of complex molecules. The boronate ester functionality is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis. These reactions allow for the efficient construction of carbon-carbon bonds, enabling the creation of highly intricate molecular architectures. This capability is especially relevant in the development of novel therapeutic agents where precise molecular design is crucial.
In recent years, there has been a surge in research focused on developing small-molecule modulators for various biological targets. The piperazine moiety in 1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-y)piperazine is known to interact with a wide range of biological receptors and enzymes. This property makes it an attractive scaffold for designing compounds with potential therapeutic applications. For instance, piperazine-based molecules have been explored as scaffolds for drugs targeting neurological disorders due to their ability to modulate neurotransmitter systems.
One of the most compelling aspects of this compound is its versatility in drug discovery pipelines. The boronate ester group not only facilitates synthetic modifications but also allows for the development of probes and tools that can be used to study biological pathways. Such tools are essential for understanding disease mechanisms and identifying new drug targets. The compound’s ability to undergo facile transformations while maintaining its structural integrity makes it a preferred choice for medicinal chemists working on next-generation therapeutics.
Recent advancements in computational chemistry have further enhanced the utility of 1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-y)piperazine. High-throughput virtual screening (HTVS) and molecular docking studies have enabled researchers to rapidly identify potential lead compounds with high affinity for their targets. These computational methods complement traditional experimental approaches by providing rapid and cost-effective screening platforms. The integration of these technologies has accelerated the pace of drug discovery significantly.
The synthesis of 1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolananide)-substituted pyridine-piperazine derivatives has also seen notable advancements. Modern synthetic methodologies have improved the efficiency and scalability of producing these complex molecules. For example,the use of palladium-catalyzed cross-coupling reactions has streamlined the introduction of various substituents into the piperazine ring without compromising yield or purity. These improvements have made it feasible to explore larger libraries of analogs for biological testing.
The pharmacological profile of 1-isopropyl - 44 , 55 - tetramethyl - 13 , 22 - dioxaborolane - 22 - yl ) pyridine - 22 - yl ) piperazine is still being extensively studied. Preliminary data suggest that this compound exhibits promising activity against several targets relevant to human health conditions such as inflammation and metabolic disorders. The pyridine ring’s ability to engage with biological macromolecules offers multiple opportunities for fine-tuning pharmacological properties through structural modifications.
In conclusion, 11-isopropyl - 44 , 55 - tetramethyl - 13 , 22 - dioxaborolane - 22 - yl ) pyridine - 22 - yl ) piperazine ( CAS No . 91949658–55) represents a significant advancement in chemical biology and pharmaceutical research . Its unique structural features make it an invaluable tool for both synthetic chemists and medicinal chemists . As our understanding of biological systems continues to grow , compounds like this will play an increasingly important role in developing innovative therapies that address unmet medical needs .
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